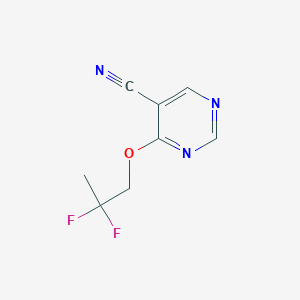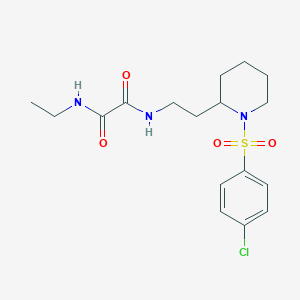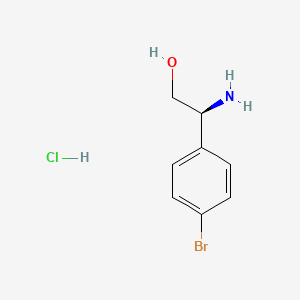![molecular formula C28H21N3O2 B2423544 (Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile CAS No. 956164-49-1](/img/structure/B2423544.png)
(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C28H21N3O2 and its molecular weight is 431.495. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis : A study by Clark et al. (1999) described the enantioselective synthesis of a related compound, focusing on the bakers' yeast reduction of 3-arylinden-1-ones. This process is significant for synthesizing key intermediates like the endothelin receptor antagonist SB 217242, showcasing the compound's potential in developing therapeutic agents (Clark et al., 1999).
Supramolecular Structures : Low et al. (2002) examined the supramolecular structures of compounds including 1-(6-amino-1,3-benzodioxol-5-yl) derivatives. Their research highlighted the intramolecular hydrogen bonding and pi-pi stacking in these molecules, which is relevant for understanding the physical and chemical properties of such compounds (Low et al., 2002).
Crystal Structure Analysis : Jasinski et al. (2008) investigated the crystal structures of chalcone derivatives derived from 1,3-benzodioxol-5-yl. This study is significant for understanding the hydrogen bonding and crystal packing effects, which are crucial for the compound's stability and reactivity (Jasinski et al., 2008).
Molecular-Electronic Structures : A study by Low et al. (2004) on 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones revealed polarized molecular-electronic structures. This research provides insights into the molecular interactions and potential applications in electronic materials (Low et al., 2004).
Antimicrobial Activity : Shaikh et al. (2014) synthesized a series of phenols derivatives, demonstrating significant antimicrobial activity against various bacterial strains. This indicates the potential of such compounds in developing new antimicrobial agents (Shaikh et al., 2014).
DFT Calculations and Biological Applications : A study by Jayaraj and Desikan (2020) on 2H-1,3-benzodioxol-5-yl derivatives involved DFT calculations to assess geometrical and electronic parameters for biological applications. This research is important for understanding the compound's potential in pharmacological contexts (Jayaraj & Desikan, 2020).
Photophysical Properties and Molecular Structures : Percino et al. (2016) analyzed the photophysical properties and molecular structures of α,β-unsaturated acrylonitrile derivatives. This research is significant for the development of materials with specific optical properties (Percino et al., 2016).
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c29-16-23(21-11-12-26-27(15-21)33-18-32-26)14-24-17-31(25-7-2-1-3-8-25)30-28(24)22-10-9-19-5-4-6-20(19)13-22/h1-3,7-15,17H,4-6,18H2/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJMPLMHHYUCV-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423463.png)
![2,5-difluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2423464.png)

![N-cyclohexyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2423467.png)




![4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2423474.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2423475.png)
![4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2423478.png)
![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2423482.png)